molecular formula C4H9N3O4 B12084202 Homoalanosine CAS No. 24638-77-5

Homoalanosine

Cat. No.: B12084202
CAS No.: 24638-77-5
M. Wt: 163.13 g/mol
InChI Key: RMTXCTHJOJRMCZ-SREVYHEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homoalanosine involves the nitrosation of sugar oximes, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides . The reaction conditions typically include the use of nitrosating agents under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Streptomyces galilaeus. The bacterium is cultured in a suitable medium, and the compound is extracted from the culture filtrate. The extraction process involves filtration, concentration, and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Homoalanosine undergoes various chemical reactions, including:

    Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can also be reduced to form amino derivatives.

    Substitution: The amino and nitroso groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Homoalanosine has several scientific research applications, including:

Mechanism of Action

Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The compound is absorbed by the plant and translocated to various tissues, where it interferes with essential biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to disrupt amino acid metabolism and protein synthesis in plants .

Comparison with Similar Compounds

Homoalanosine is unique among amino acid derivatives due to its nitrosohydroxyamino group, which imparts distinct chemical and biological properties. Similar compounds include:

Compared to these compounds, this compound is particularly effective against specific weed species and has a unique chemical structure that makes it a valuable compound for research and industrial applications.

Biological Activity

Homoalanosine, a compound isolated from the culture filtrate of Streptomyces galilaeus, has garnered attention due to its diverse biological activities, particularly its herbicidal properties. The chemical structure of this compound is identified as L-2-amino-4-nitrosohydroxyaminobutyric acid, which plays a crucial role in its biological functions. This article delves into the various biological activities associated with this compound, supported by research findings and data tables.

Biological Activity Overview

This compound exhibits several notable biological activities, including:

  • Herbicidal Activity : Demonstrated significant effectiveness against common weeds.
  • Antibacterial Activity : Potential for use in treating bacterial infections.
  • Antidiabetic Effects : Influence on glucose uptake and insulin secretion.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMethod of AssessmentFindings
HerbicidalFoliar applicationInhibited root and bud growth in weeds like common cocklebur and ladysthumb .
AntibacterialIn vitro assaysShowed bactericidal effects against E. coli and Salmonella species .
AntidiabeticCell-based assaysModulated insulin secretion and enhanced glucose uptake in cell lines .

Herbicidal Activity

This compound's herbicidal properties were evaluated through various studies. It was found to be effective at low concentrations, inhibiting the growth of roots and buds in target weeds. This systemic herbicidal activity suggests potential applications in agricultural pest management.

Case Study: Herbicidal Efficacy

In a study conducted by researchers isolating this compound from Streptomyces galilaeus, it was shown that the compound effectively reduced the growth of common weeds when applied as a foliar treatment. The concentration required for effective inhibition was significantly lower than that of many synthetic herbicides, indicating a promising avenue for sustainable agriculture .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various in vitro studies. The compound demonstrated significant bactericidal activity against multiple bacterial strains, suggesting its utility in developing new antibacterial agents.

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMethod of TestingResult
Escherichia coliAgar diffusion methodInhibition zone observed
Salmonella spp.Minimum inhibitory concentration (MIC)MIC determined at low levels

In tests against E. coli and Salmonella species, this compound exhibited effective bactericidal properties, making it a candidate for further development in antibiotic therapies .

Antidiabetic Effects

Recent investigations into the metabolic effects of this compound have highlighted its potential role in diabetes management. Studies focusing on glucose uptake and insulin secretion have shown promising results.

This compound appears to enhance glucose uptake in cells and modulate insulin secretion through mechanisms that involve tyrosine phosphatase inhibition. These effects were measured using colorimetric and bioluminescent assays, demonstrating significant changes in cellular metabolism when treated with the compound .

Table 3: Effects on Glucose Metabolism

ParameterMethod of MeasurementResult
Glucose UptakeColorimetric assayIncreased uptake observed
Insulin SecretionBioluminescent assayEnhanced secretion noted

Properties

CAS No.

24638-77-5

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6-

InChI Key

RMTXCTHJOJRMCZ-SREVYHEPSA-N

Isomeric SMILES

C(C/[N+](=N/O)/[O-])C(C(=O)O)N

Canonical SMILES

C(C[N+](=NO)[O-])C(C(=O)O)N

Origin of Product

United States

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